molecular formula C11H12INS B14634455 2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide CAS No. 56738-75-1

2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide

Cat. No.: B14634455
CAS No.: 56738-75-1
M. Wt: 317.19 g/mol
InChI Key: PUABMWRGCLCXLN-UHFFFAOYSA-M
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Description

2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are a prominent structural feature in various natural products and synthetic drugs . This compound is characterized by a five-membered ring containing nitrogen and sulfur atoms, with methyl and phenyl substituents at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide typically involves the reaction of thioamides with α-haloketones. The reaction conditions often include refluxing in ethanol or other suitable solvents . The process can be summarized as follows:

  • Thioamide reacts with α-haloketone.
  • The mixture is refluxed in ethanol.
  • The product is isolated and purified.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Comparison: 2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide is unique due to its specific substituents and the resulting biological activities. While similar compounds like sulfathiazole and ritonavir have well-established uses, this compound is still being explored for its full potential in various fields .

Properties

CAS No.

56738-75-1

Molecular Formula

C11H12INS

Molecular Weight

317.19 g/mol

IUPAC Name

2,3-dimethyl-5-phenyl-1,3-thiazol-3-ium;iodide

InChI

InChI=1S/C11H12NS.HI/c1-9-12(2)8-11(13-9)10-6-4-3-5-7-10;/h3-8H,1-2H3;1H/q+1;/p-1

InChI Key

PUABMWRGCLCXLN-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C=C(S1)C2=CC=CC=C2)C.[I-]

Origin of Product

United States

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